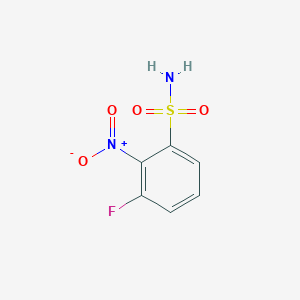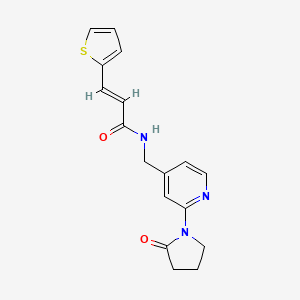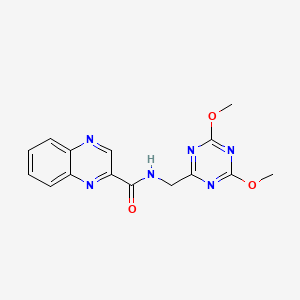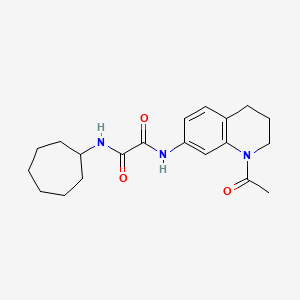
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. In the first paper, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to form the acid chloride, which was then coupled with 4-aminoacetophenone . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to introduce the cycloheptyloxamide moiety at the appropriate position on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods and X-ray crystallography. The first paper reports the use of FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, along with single-crystal X-ray diffraction to determine the structure of the synthesized compound . These techniques would similarly be applicable to determine the molecular structure of this compound, ensuring the correct formation of the compound and the identification of its 3D conformation.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including amidation, which is a key step in the synthesis of amide compounds. The second paper describes the synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, where amidation was performed using carbonyldiimidazole (CDI) . This reaction is relevant as it could be a potential route to introduce the N-cycloheptyloxamide group into the quinoline core of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. The papers provided do not directly discuss the physical and chemical properties of this compound, but the methodologies used for characterizing similar compounds, such as spectroscopy and crystallography, can be employed to deduce these properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Quinoline derivatives, such as those synthesized from substituted 3-acetyl-1-amino-quinolin-2-one, have shown promising antimicrobial and antitubercular activities. These compounds were synthesized and their structures confirmed using spectroscopic methods. The antimicrobial activity was evaluated using the tube dilution method, while antitubercular activity was assessed using the microplate Alamar blue assay, indicating their potential in developing therapeutic agents against bacterial and fungal infections, as well as tuberculosis (Kumar, Fernandes, & Kumar, 2014).
Synthetic Methodologies
Research on synthetic methodologies for quinoline derivatives includes the development of new synthetic routes. For instance, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide led to the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, showcasing an optimized yield through variations in catalyst, base, and solvent. This highlights the advances in synthetic organic chemistry, providing efficient routes for constructing quinoline scaffolds (Lindahl, Carroll, Quinn, & Ripper, 2006).
Analgesic and Anti-inflammatory Activities
Another area of application is the investigation of analgesic and anti-inflammatory properties of quinoline derivatives. A series of 4-hydroxy-3-quinolinecarboxamides were synthesized and evaluated for their anti-inflammatory and analgesic activities, revealing potent activities in various models. Some compounds showed dual analgesic and anti-inflammatory effects, while others were identified as powerful peripherally acting analgesics. This research contributes to the understanding of the pharmacological potential of quinoline derivatives in managing pain and inflammation (Clémence, Le Martret, Delevallee, Benzoni, Jouanen, Jouquey, Mouren, & Deraedt, 1988).
DNA Methylation Inhibitors
Quinoline-based compounds have also been explored for their ability to inhibit DNA methyltransferase (DNMT), which is crucial for the regulation of gene expression. Derivatives of the quinoline derivative SGI-1027 were designed, synthesized, and evaluated for their DNMT inhibitory activity. Some of these derivatives exhibited activities comparable to the parent compound, highlighting their potential in modulating epigenetic mechanisms (Rilova, Erdmann, Gros, Masson, Aussaguès, Poughon-Cassabois, Rajavelu, Jeltsch, Menon, Novosad, Gregoire, Vispé, Schambel, Ausseil, Sautel, Arimondo, & Cantagrel, 2014).
Propiedades
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(26)19(25)21-16-8-4-2-3-5-9-16/h10-11,13,16H,2-9,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDDRVFPKEMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



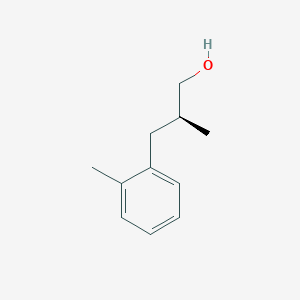
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)
![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

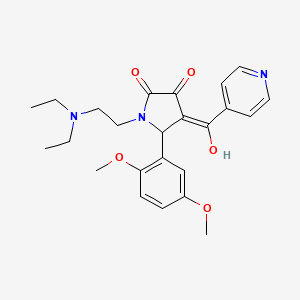
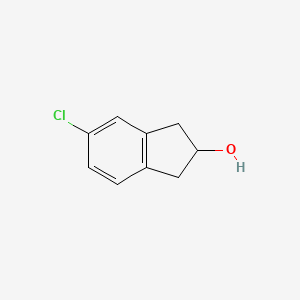
![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)

